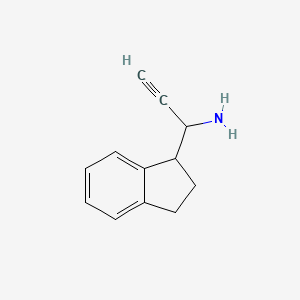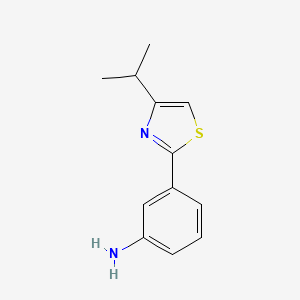
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine is a chemical compound with the molecular formula C12H13N It is known for its unique structure, which includes an indene moiety and a propynylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with propargylamine under specific conditions. One common method includes:
Starting Materials: 2,3-dihydro-1H-indene and propargylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the propargylamine, which then undergoes nucleophilic substitution with 2,3-dihydro-1H-indene to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the propynylamine group.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride
- ®-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine methanesulfonate
- 1-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its combination of an indene moiety and a propynylamine group makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11/h1,3-6,11-12H,7-8,13H2 |
Clave InChI |
IFTXHIPDAPWSQP-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CCC2=CC=CC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)


![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)


![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)


![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
